[(3-Chloro-2-methoxyphenyl)methyl](methyl)aminehydrochloride
Description
(3-Chloro-2-methoxyphenyl)methylamine hydrochloride is a benzylamine-derived compound featuring a 3-chloro-2-methoxyphenyl group attached to a methylamine backbone, with a hydrochloride counterion. The chloro and methoxy substituents likely influence its solubility, stability, and binding interactions, making it a candidate for further investigation in drug discovery or material science.
Properties
Molecular Formula |
C9H13Cl2NO |
|---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-11-6-7-4-3-5-8(10)9(7)12-2;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
ZFDZBKOKCMRJHY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Cl)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methoxyphenyl)methylaminehydrochloride typically involves the reaction of 3-chloro-2-methoxybenzyl chloride with methylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of (3-Chloro-2-methoxyphenyl)methylaminehydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methoxyphenyl)methylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3-Chloro-2-methoxyphenyl)methylaminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-2-methoxyphenyl)methylaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Substituents/Backbone | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| Target Compound | 3-chloro-2-methoxy phenyl, methylamine | C₉H₁₁ClNO₂·HCl | 234.11 | Hypothesized use in pharmaceuticals (inferred) |
| Methyl 2-amino-2-(3-fluorophenyl)acetate HCl | 3-fluoro phenyl, ester group, methylamine | C₁₀H₁₁FNO₂·HCl | 247.66 | Intermediate in organic synthesis |
| Methoxisopropamine HCl | 3-methoxy phenyl, isopropylamine, cyclohexanone | C₁₆H₂₃NO₂·HCl | 297.80 | Research applications (arylcyclohexylamine class) |
| 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl | 3-fluoro-4-methoxy phenyl, propanamide, methylamine | C₁₂H₁₆FN₂O₂·HCl | 290.73 | Pharmaceutical/agrochemical research |
| (3-Methylphenyl)methylamine HCl | 3-methyl phenyl, thiophene, methylamine | C₁₃H₁₆ClNS | 253.79 | Unspecified research applications |
Key Comparative Insights
Substituent Effects
- Chloro vs. Chlorine’s electron-withdrawing nature may also stabilize the aromatic ring, influencing reactivity .
- Methoxy Position : The 2-methoxy group in the target compound creates steric hindrance adjacent to the chloro substituent, which may restrict rotational freedom compared to 4-methoxy derivatives (e.g., ). Methoxy groups generally improve solubility via hydrogen bonding .
- Heterocyclic vs.
Physicochemical and Functional Differences
- Molecular Weight and Solubility : The target compound (234.11 g/mol) is lighter than Methoxisopropamine HCl (297.80 g/mol), suggesting better aqueous solubility, though this depends on crystallinity and counterion effects .
- Amine Type: The target compound’s secondary amine contrasts with tertiary amines like activated methyl diethanol amine (aMDEA, -7), which are used in CO₂ capture due to their high amine density and chemical adsorption mechanisms. Secondary amines may exhibit intermediate reactivity in such applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
